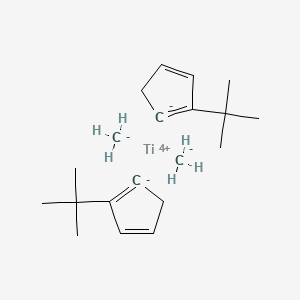

2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+)

Descripción general

Descripción

. This compound is known for its stability and reactivity, making it a valuable component in scientific research and industrial applications.

Análisis De Reacciones Químicas

2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of titanium oxides, while substitution reactions may result in the replacement of ligands attached to the titanium center .

Aplicaciones Científicas De Investigación

Reactivity and Interaction Studies

The reactivity of this compound is primarily influenced by the titanium center's ability to form complexes. Key interactions include:

- Catalytic Activity : It can act as a catalyst in organic transformations such as polymerization and cross-coupling reactions.

- Substrate Coordination : The compound can coordinate with substrates in catalytic cycles, enhancing reaction efficiency.

Catalysis

2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) has shown promise in various catalytic applications:

- Polymerization : Utilized in the synthesis of polymers through coordination polymerization techniques.

- Organic Synthesis : Acts as a catalyst in reactions such as alkylation and hydrosilylation, showcasing its versatility in organic transformations.

Materials Science

The compound's unique properties make it suitable for developing advanced materials:

- Nanocomposites : Incorporation into nanocomposite materials enhances mechanical properties.

- Thin Films : Used in the fabrication of thin films for electronic applications due to its conductive properties.

Biological Systems

Research into the biological interactions of this compound is ongoing:

- Biocompatibility Studies : Investigating its interaction with biological substrates to assess potential therapeutic applications.

- Enzyme Mimics : Exploring its use as a model for enzyme activity due to its metal coordination capabilities.

Case Study 1: Catalytic Polymerization

In a study focused on polymerization reactions, 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) was employed as a catalyst for producing high-performance polymers. The results indicated enhanced reaction rates and yields compared to traditional catalysts, demonstrating its effectiveness in industrial applications.

Case Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of this compound revealed promising interactions with cellular systems, suggesting potential applications in drug delivery systems or as a therapeutic agent. Further studies are required to fully understand its mechanisms within biological contexts.

Mecanismo De Acción

The mechanism by which 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the titanium center, which can undergo various coordination and redox reactions. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use .

Comparación Con Compuestos Similares

When compared to other similar compounds, 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) stands out due to its unique structure and reactivity. Similar compounds include other titanium cyclopentadienyl complexes, such as Titanium(4+) bis(cyclopentadienyl) dichloride and Titanium(4+) bis(indenyl) dichloride. These compounds share some similarities in their coordination chemistry but differ in their specific ligands and reactivity profiles .

Actividad Biológica

The compound 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) (CAS Number: 216107-76-5) is an organometallic complex notable for its unique structure and potential biological activities. This compound features a titanium atom coordinated with a carbanide and a tert-butyl-substituted cyclopentadiene moiety, which significantly influences its reactivity and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and material science.

Molecular Structure

- Molecular Formula : CHTi

- Molecular Weight : Approximately 320.335 g/mol

- LogP : 6.34460 (indicating high hydrophobicity)

Structural Characteristics

The compound's structure includes:

- A titanium center that can engage in various coordination and substitution reactions.

- A tert-butyl group that enhances stability and solubility in organic solvents.

Research indicates that the biological activity of 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) is primarily influenced by the titanium center, which can interact with biological molecules such as proteins and nucleic acids. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components may lead to oxidative stress, affecting cell viability.

- Metal Coordination : The ability of titanium to form complexes with biomolecules could alter their function.

Case Studies

Several studies have explored the biological implications of similar organometallic compounds:

- Antitumor Activity : A study demonstrated that titanium-based complexes exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through ROS generation.

- Antimicrobial Properties : Research has shown that titanium complexes can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Data Table: Biological Activity Overview

Comparative Analysis with Related Compounds

To further understand the significance of 2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+), it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylbis(t-butylcyclopentadienyl)titanium (IV) | CHTi | Contains two t-butylcyclopentadiene ligands |

| Titanium(IV) isopropoxide | CHOTi | Precursor in sol-gel processes |

| 2-methanidyl-2-methylpropane,titanium(4+) | CHTi | Simpler structure with different reactivity |

Propiedades

IUPAC Name |

2-tert-butylcyclopenta-1,3-diene;carbanide;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQCBAXKNBXCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621868 | |

| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216107-76-5 | |

| Record name | Titanium(4+) 2-tert-butylcyclopenta-1,3-dien-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.